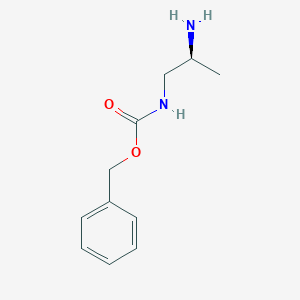

(S)-Benzyl 2-aminopropylcarbamate

Description

(S)-Benzyl 2-aminopropylcarbamate is a chiral carbamate derivative characterized by a benzyloxycarbonyl (Cbz) group attached to a 2-aminopropyl chain in the S-configuration. This compound is widely utilized as an intermediate in pharmaceutical synthesis, particularly for protecting primary amines during multi-step reactions . The stereochemistry (S-configuration) is critical in asymmetric synthesis, where it influences enantioselectivity and biological activity in downstream applications. Its molecular formula is C₁₁H₁₆N₂O₂, with a molecular weight of 208.26 g/mol (inferred from structural analogs in ). The Cbz group offers stability under acidic conditions but is cleavable via hydrogenolysis, making it a versatile protecting group in organic chemistry .

Properties

IUPAC Name |

benzyl N-[(2S)-2-aminopropyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2/c1-9(12)7-13-11(14)15-8-10-5-3-2-4-6-10/h2-6,9H,7-8,12H2,1H3,(H,13,14)/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVQKTRVTQIMUEL-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)OCC1=CC=CC=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CNC(=O)OCC1=CC=CC=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101258338 | |

| Record name | Phenylmethyl N-[(2S)-2-aminopropyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101258338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

934660-64-7 | |

| Record name | Phenylmethyl N-[(2S)-2-aminopropyl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=934660-64-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenylmethyl N-[(2S)-2-aminopropyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101258338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | benzyl N-[(2S)-2-aminopropyl]carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Direct Carbamate Formation via Benzyl Chloroformate

The most straightforward method involves reacting (S)-2-aminopropanol with benzyl chloroformate (Cbz-Cl) under basic conditions.

Procedure :

-

Reaction Setup : (S)-2-aminopropanol (1.0 equiv) is dissolved in a 1:1 mixture of water and dioxane.

-

Deprotonation : Aqueous NaOH (2.0 equiv) is added at 0–5°C to deprotonate the amine.

-

Cbz Protection : Benzyl chloroformate (1.1 equiv) is added dropwise while maintaining pH 9–10.

-

Workup : The mixture is stirred for 4 hours, extracted with ethyl acetate, washed with brine, and dried over Na₂SO₄.

-

Purification : The crude product is recrystallized from chloroform-hexane, yielding 85–90% pure this compound.

Key Considerations :

-

Temperature Control : Excess exothermicity during Cbz-Cl addition risks racemization.

-

Solvent Choice : Polar aprotic solvents (e.g., dioxane) enhance reaction homogeneity.

Reductive Amination of Chiral Aldehydes

An alternative route employs reductive amination to construct the aminopropyl backbone while introducing the Cbz group.

Procedure :

-

Aldehyde Synthesis : (S)-2-aminopropanol is oxidized to (S)-2-aminopropionaldehyde using pyridinium chlorochromate (PCC).

-

Reductive Amination : The aldehyde reacts with benzyl carbamate in methanol under H₂ (1 atm) with 10% Pd/C as a catalyst.

-

Isolation : Filtration and solvent evaporation yield the product in 70–75% yield.

Advantages :

Solid-Phase Synthesis for Scalable Production

Recent adaptations leverage solid-phase techniques to improve yield and purity.

Procedure :

-

Resin Functionalization : Wang resin is treated with Fmoc-(S)-2-aminopropanol under DIC/HOBt activation.

-

Fmoc Deprotection : 20% piperidine in DMF removes the Fmoc group.

-

Cbz Coupling : Benzyl chloroformate and DIEA are added in DCM, followed by agitation for 12 hours.

-

Cleavage : TFA/water (95:5) liberates the product from the resin, yielding >95% purity by HPLC.

Table 1: Comparison of Synthetic Methods

| Method | Yield (%) | Purity (%) | Stereochemical Integrity | Scalability |

|---|---|---|---|---|

| Direct Cbz Protection | 85–90 | 90–95 | High | Moderate |

| Reductive Amination | 70–75 | 85–90 | Moderate | Low |

| Solid-Phase Synthesis | 90–95 | >95 | High | High |

Mechanistic Insights and Optimization

Stereochemical Preservation

Racemization during Cbz protection is mitigated by:

Solvent and Base Effects

-

Polar Aprotic Solvents : Dioxane and THF enhance nucleophilicity of the deprotonated amine.

-

Weak Bases : Sodium bicarbonate (pH 9–10) minimizes side reactions compared to stronger bases like NaOH.

Analytical Characterization

Post-synthesis validation includes:

-

NMR Spectroscopy : ¹H NMR (CDCl₃) shows characteristic peaks at δ 7.35–7.25 (m, 5H, Ar-H), δ 5.10 (s, 2H, CH₂Ph), and δ 3.40–3.20 (m, 2H, NHCH₂).

-

Chiral HPLC : Retention time alignment with (S)-standards confirms enantiomeric excess (>99%).

Industrial Applications and Modifications

This compound serves as a precursor for:

Scientific Research Applications

Scientific Research Applications

(S)-Benzyl 2-aminopropylcarbamate is primarily utilized in the following areas:

Medicinal Chemistry

- Drug Development : This compound serves as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting specific biological pathways. Its chiral nature allows for the production of enantiomerically pure drugs that may exhibit enhanced efficacy and reduced side effects compared to racemic mixtures .

Biological Studies

- Biological Activity : Research indicates that this compound may possess biological activities relevant to pharmacology, including potential anticancer properties. For instance, it has been investigated as a precursor for synthesizing compounds with inhibitory effects against cancer cell lines .

Organic Synthesis

- Chiral Building Block : The compound is employed as a chiral building block in organic synthesis, facilitating the creation of complex molecules with specific stereochemical configurations.

Anticancer Activity

A study focused on the synthesis of novel benzimidazole derivatives linked to this compound demonstrated significant inhibitory activity against the V600E BRAF mutation, which is prevalent in melanoma. Compounds derived from this carbamate exhibited IC50 values as low as 0.49 µM against cancer cell lines, highlighting the potential therapeutic applications of this compound derivatives .

Binding Affinity Studies

Interaction studies have shown that this compound binds effectively to specific biological targets, suggesting its utility in drug design aimed at enhancing binding affinity and selectivity for therapeutic targets .

Mechanism of Action

The mechanism of action of (S)-Benzyl 2-aminopropylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, it can interact with receptors on cell surfaces, triggering signaling pathways that result in various biological effects.

Comparison with Similar Compounds

Structural Impact on Functionality

- Branching vs. Linearity: Branched analogs like Benzyl (2-amino-2-methylpropyl)carbamate exhibit increased steric hindrance, reducing reactivity in nucleophilic substitutions but enhancing stability in acidic environments .

- Stereochemistry: The S-configuration in this compound improves enantiomeric purity in chiral drug synthesis compared to racemic mixtures .

- Functional Groups : The hydrazinyl group in Benzyl (2-hydrazinyl-2-oxoethyl)carbamate enables metal chelation, useful in catalytic applications .

Physicochemical Properties

- Solubility: Linear chains (e.g., 2-aminopropyl) increase water solubility, while bicyclic or aromatic moieties (e.g., trioxabicyclo compounds) enhance lipid solubility for blood-brain barrier penetration .

- Stability : Benzyl carbamates with electron-withdrawing groups (e.g., carbonyls) resist hydrolysis better than those with electron-donating substituents .

Biological Activity

(S)-Benzyl 2-aminopropylcarbamate is a chiral compound with significant applications in medicinal chemistry and organic synthesis. Its biological activities are of particular interest due to its potential therapeutic applications, including antiviral and anticancer properties. This article provides an overview of the compound's biological activity, synthesis methods, and relevant research findings.

Overview of Biological Activity

Research indicates that this compound exhibits a range of biological activities:

- Antiviral Properties : The compound has shown potential antiviral effects in preliminary studies, possibly through inhibition of viral replication mechanisms.

- Anticancer Activity : It has been evaluated for its ability to inhibit various cancer cell lines, demonstrating promising results in terms of cytotoxicity against specific tumors .

- Enzyme Interaction : The mechanism of action involves interaction with enzymes or receptors, leading to modulation of biological pathways.

The mechanism by which this compound exerts its biological effects includes:

- Enzyme Inhibition : The compound can form covalent bonds with active sites of enzymes, inhibiting their activity. This is particularly relevant in the context of drug metabolism and pharmacodynamics.

- Receptor Interaction : It may interact with cell surface receptors, triggering signaling pathways that influence cellular responses such as proliferation and apoptosis.

Synthesis Methods

This compound can be synthesized through various methods, including:

- Reductive Coupling Reactions : Utilizing catalysts such as iridium to couple amides with Grignard reagents to produce functionalized tertiary amines .

- Carbamate Formation : The reaction of benzylamine with 2-aminopropanol under controlled conditions leads to the formation of the carbamate derivative.

Case Studies

-

Antimycobacterial Evaluation :

- A study investigated the efficacy of this compound against Mycobacterium tuberculosis (Mtb). Results indicated that it exhibits selective toxicity towards Mtb while maintaining low cytotoxicity against mammalian cells. Minimal inhibitory concentrations (MICs) ranged from 12.1 to 26.8 µM, highlighting its potential as an antitubercular agent .

- Cytotoxicity Against Cancer Cell Lines :

Comparative Analysis

To understand the unique properties of this compound, a comparison with similar compounds is useful:

| Compound Name | CAS Number | Biological Activity | Similarity |

|---|---|---|---|

| Benzyl N-(2-aminoethyl)carbamate | 72080-83-2 | Moderate | 0.98 |

| (S)-(2-Amino-propyl)-carbamic acid methyl ester | - | Low | 0.92 |

| Benzyl azetidin-3-ylcarbamate hydrochloride | - | Low | 0.90 |

The distinct chirality and structure of this compound contribute to its enhanced biological activity compared to its counterparts.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (S)-Benzyl 2-aminopropylcarbamate, and how can enantiomeric purity be ensured?

- Methodology : The compound is typically synthesized via carbamate protection of the amine group using benzyl chloroformate. For enantiomeric purity, chiral resolution techniques (e.g., chiral HPLC) or asymmetric synthesis using chiral auxiliaries are critical. A validated approach involves LiAlH4-mediated reduction of intermediates under anhydrous THF, followed by acid hydrolysis to isolate the (S)-enantiomer .

- Data Contradiction Note : Discrepancies in yield (e.g., 100% reported in some protocols vs. lower yields in scaled-up syntheses) may arise from trace moisture or incomplete reduction. Rigorous drying of reagents and inert atmosphere conditions are recommended .

Q. How should researchers handle hygroscopicity and stability challenges during storage?

- Methodology : Store in sealed, moisture-resistant containers under inert gas (argon/nitrogen) at –20°C. Stability tests under varying humidity (e.g., 40–80% RH) and temperature (25–40°C) over 30 days can identify degradation pathways (e.g., carbamate hydrolysis). Use Karl Fischer titration to monitor moisture uptake .

Q. What analytical methods are recommended for purity assessment and structural confirmation?

- Methodology :

- Purity : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm.

- Structural Confirmation : - and -NMR for backbone verification; FT-IR for carbamate C=O stretch (~1700 cm).

- Chiral Purity : Polarimetry or chiral GC with β-cyclodextrin columns .

Advanced Research Questions

Q. How can researchers resolve spectral data discrepancies between synthetic batches?

- Methodology :

- Contradiction Analysis : Compare NMR spectra across batches to identify impurities (e.g., residual solvents, diastereomers). Use 2D NMR (COSY, HSQC) to assign ambiguous peaks.

- Case Study : A 2022 study reported unexpected doublets in -NMR due to trace THF adducts; column chromatography with ethyl acetate/hexane (3:7) resolved this .

Q. What experimental designs are suitable for studying pH-dependent stability in aqueous buffers?

- Methodology :

- Design : Prepare buffer solutions (pH 2–10) and incubate the compound at 37°C. Withdraw aliquots at 0, 24, 48, and 72 hours; analyze via LC-MS to quantify degradation products (e.g., benzyl alcohol, propylamine derivatives).

- Key Parameters : Ionic strength (adjusted with NaCl) and buffer composition (phosphate vs. acetate) may influence degradation kinetics .

Q. How can chiral inversion during derivatization be minimized?

- Methodology :

- Prevention : Use low-temperature (–40°C) reactions with non-polar solvents (e.g., dichloromethane) to suppress racemization.

- Monitoring : Track enantiomeric excess (ee) via chiral HPLC after each synthetic step. A 2023 protocol achieved >99% ee using (R)-BINOL as a chiral catalyst .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.